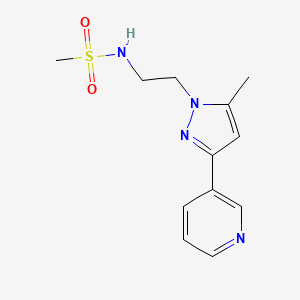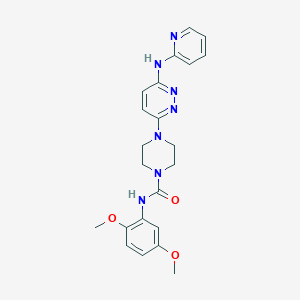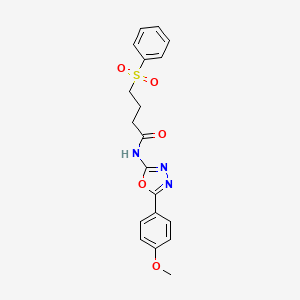
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as MSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the reaction of 4-(phenylsulfonyl)butanoyl chloride with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine in the presence of a base to form the desired product.
Starting Materials
4-(phenylsulfonyl)butanoyl chloride, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Slowly add 4-(phenylsulfonyl)butanoyl chloride to the solution while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature., Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate)., Step 6: Purify the product by column chromatography or recrystallization.
Mechanism Of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide is not fully understood. However, studies have suggested that N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide may act by inhibiting the activity of various enzymes, including histone deacetylases, protein kinases, and cyclooxygenases.
Biochemical And Physiological Effects
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes involved in cancer cell growth and survival. In neurons, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to protect against oxidative stress and apoptosis. In inflammation, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has several advantages for lab experiments, including its high potency and selectivity. However, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide research. One direction is to further investigate its potential applications in cancer research, neuroprotection, and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential. Additionally, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide derivatives could be synthesized to improve its solubility and reduce its toxicity.
In conclusion, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide and its derivatives.
Scientific Research Applications
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to protect neurons from oxidative stress and apoptosis. In inflammation, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-15-11-9-14(10-12-15)18-21-22-19(27-18)20-17(23)8-5-13-28(24,25)16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUILXIFFWYCBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

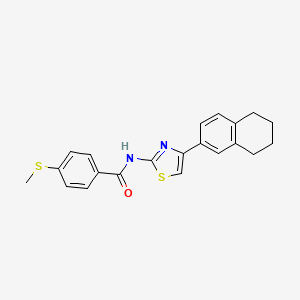
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2784996.png)
![Ethyl 5-[2-[(2,4-dichlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2784997.png)
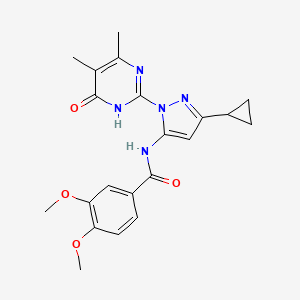
![(2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2785000.png)
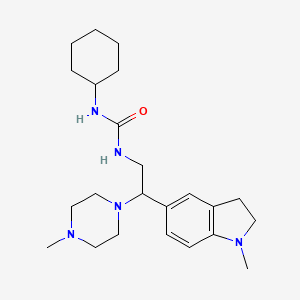
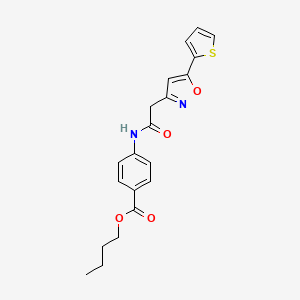
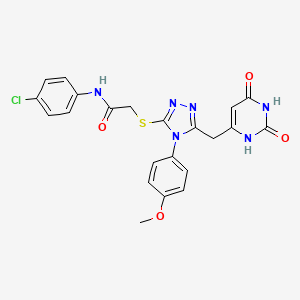
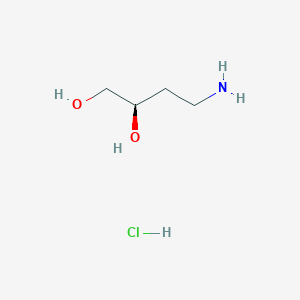
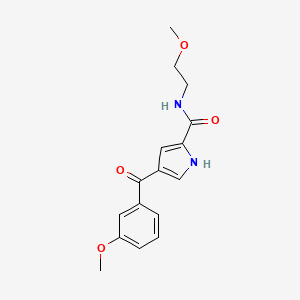
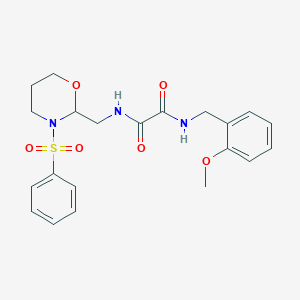
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)
